14-Propanoate Ester Differentiation: Structural Identity vs. Acetate (GTX I) and Free Hydroxyl (GTX II/III) Congeners
Asebotoxin II is uniquely defined by a 14-propanoate ester substituent (CH3CH2COO- at C-14), which is stereochemically resolved as the (14R) configuration [1]. In contrast, the most commonly referenced grayanotoxin congeners carry either a 14-acetate (grayanotoxin I / andromedotoxin; CH3COO-; CAS 4720-09-6; C22H36O7; MW 412.51) or a free 14-hydroxyl group (grayanotoxin II; C20H32O5; MW 352.47 and grayanotoxin III; C20H34O6; MW 370.48) [2][3]. The propanoate chain extends the acyl group by one methylene unit relative to acetate, increasing calculated LogP from approximately 1.4 (GTX I) to approximately 1.93 (Asebotoxin II), and increasing molecular weight by ~4 Da relative to GTX I, while adding approximately 56 Da relative to the unesterified GTX III . This structural feature is stereochemically confirmed by the 1969 Hikino et al. crystallographic and spectroscopic analysis [1].
| Evidence Dimension | 14-position ester type and molecular identity |
|---|---|
| Target Compound Data | Asebotoxin II: 14-propanoate (-OCOCH2CH3); C23H36O6; MW 408.53; LogP ~1.93 |
| Comparator Or Baseline | GTX I: 14-acetate (-OCOCH3); C22H36O7; MW 412.51; GTX II: free 14-OH; C20H32O5; MW 352.47; GTX III: free 14-OH; C20H34O6; MW 370.48 |
| Quantified Difference | Acyl chain elongation from acetate (C2) to propanoate (C3); ΔMW = +0 (vs GTX I) and +56 Da (vs GTX III); ΔLogP ≈ +0.5 (vs GTX I, estimated) |
| Conditions | Definitive stereostructure established by chemical degradation, NMR, and X-ray crystallography (Hikino et al., Chem. Pharm. Bull. 1969, 17(4):854-855) |
Why This Matters
The 14-propanoate ester directly determines the compound's lipophilicity and membrane permeation rate, which the 1984 Hotta et al. study showed to be inversely correlated with time to half-maximum positive inotropic effect (r = -0.82 between Rm and T50) for ericaceous toxins; procuring the correct 14-ester variant is essential for reproducible sodium channel pharmacology experiments.
- [1] Hikino H, Ito K, Takemoto T. Stereostructure of Asebotoxin I and II, Toxins of Pieris japonica. Chemical & Pharmaceutical Bulletin. 1969;17(4):854-855. View Source
- [2] KEGG COMPOUND: C09103 (Grayanotoxin I). Molecular Formula: C22H36O7. Molecular Weight: 412.51. Grayanotoxane-3,5,6,10,14,16-hexol 14-acetate. View Source
- [3] J-GLOBAL. Grayanotoxin II. J-GLOBAL ID: 200907025180298978. Molecular Formula: C20H32O5. Molecular Weight: 352.471. View Source
